(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride
Overview
Description
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is a chiral diamine compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of complex molecules and in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride typically involves the reduction of indene derivatives followed by amination. One common method includes the catalytic hydrogenation of indene to form 2,3-dihydroindene, which is then subjected to a series of reactions to introduce the diamine functionality. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diamine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminoindane dihydrochloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine with applications in asymmetric synthesis.
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride: Used in similar contexts but with different stereochemistry and functional groups.
Uniqueness
(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride is unique due to its specific chiral configuration and the presence of the indene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H/t8-,9-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROIONCWTUSFW-UONRGADFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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